molecular formula C9H9NO3 B160668 3-(2-Nitrophenyl)propanal CAS No. 133473-26-4

3-(2-Nitrophenyl)propanal

Cat. No. B160668
M. Wt: 179.17 g/mol
InChI Key: UDBDZQOKDJEJIL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)propanal , also known by its IUPAC name 3-(2-nitrophenyl)propanoic acid , is a chemical compound with the molecular formula C9H9NO4 . It falls under the category of aromatic aldehydes . The compound consists of a nitro group (NO2) attached to a phenyl ring via a propanal functional group.



Synthesis Analysis

The synthesis of 3-(2-Nitrophenyl)propanal involves several steps. One common method is the nitration of cinnamaldehyde . Here’s a brief overview:




  • Nitration : Cinnamaldehyde (a natural compound found in cinnamon bark oil) undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro group (-NO2) is introduced at the para position of the phenyl ring.




  • Isolation and Purification : The resulting 3-(2-nitrophenyl)propanal is isolated and purified through techniques such as recrystallization or column chromatography.





Molecular Structure Analysis

The molecular structure of 3-(2-Nitrophenyl)propanal consists of the following components:



  • A phenyl ring (benzene ring) with a nitro group (-NO2) attached at the para position.

  • A propanal functional group (CHO) linked to the phenyl ring.



Chemical Reactions Analysis


  • Reduction : 3-(2-Nitrophenyl)propanal can be reduced to form 3-(2-aminophenyl)propanal by using reducing agents like sodium borohydride (NaBH4) .

  • Oxidation : Oxidation of the aldehyde group can yield the corresponding carboxylic acid (3-(2-nitrophenyl)propanoic acid).

  • Aldol Condensation : It can participate in aldol reactions, forming β-hydroxyaldehydes or β-hydroxyketones.



Physical And Chemical Properties Analysis


  • Physical State : 3-(2-Nitrophenyl)propanal exists as a solid .

  • Melting Point : The compound typically melts around 39-40°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone and ethyl acetate .


Scientific Research Applications

  • Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to 3-(2-Nitrophenyl)propanal, has been shown to be an effective corrosion inhibitor for copper alloys in chloride solutions. It forms protective inhibiting deposits that slow down electrochemical corrosion reactions, thereby mitigating corrosion (Nam, Thang, Hoai, & Hiển, 2016).

  • Synthesis of Tryptophan Precursor and Indole Derivatives : 2-(2-Nitrophenyl)propenal, a compound similar to 3-(2-Nitrophenyl)propanal, can be transformed into a potent tryptophan precursor and various useful indole derivatives. This showcases its potential in the synthesis of biologically relevant molecules (Tanaka, Yasuo, & Torii, 1989).

  • Study of Solvent Polarity on Photophysical Properties : Research on derivatives of 3-(2-Nitrophenyl)propanal revealed insights into solvatochromic effects and intramolecular charge transfer interactions. Such studies are crucial for understanding the behavior of these molecules in different environments, which can be applied in various fields including material science and photonics (Kumari, Varghese, George, & Sudhakar, 2017).

  • Electro-Optical and Charge-Transport Properties : A study on a derivative of 3-(2-Nitrophenyl)propanal, namely trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, provided insights into its structural, electro-optical, and charge-transport properties. Understanding these properties is essential for developing materials for electronic and photonic applications (Irfan et al., 2015).

  • Synthesis and Biological Evaluation : Compounds such as (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, which are structurally similar to 3-(2-Nitrophenyl)propanal, have been synthesized and evaluated for their antimicrobial and photosynthesis-inhibiting activities. Such studies highlight the potential of these compounds in pharmaceutical and biological research (Opletalová et al., 2006).

Safety And Hazards


  • Warning : 3-(2-Nitrophenyl)propanal may cause skin and eye irritation.

  • Hazard Statements : H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled).

  • Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.


Future Directions

Research on 3-(2-Nitrophenyl)propanal could explore:



  • Biological Activity : Investigate potential applications in pharmaceuticals or agrochemicals.

  • Catalytic Reactions : Explore its use as a catalyst or ligand in organic transformations.


Remember that this analysis is based on available information, and further studies may reveal additional insights. For more detailed references, please refer to the relevant papers123.


properties

IUPAC Name

3-(2-nitrophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBDZQOKDJEJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441685
Record name 3-(2-nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)propanal

CAS RN

133473-26-4
Record name 3-(2-nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Table 1, the α-aminooxylation reaction of 4,5 substituted o-nitro hydrocinnamaldehyde 4a with nitrosobenzene as oxygen source was carried out in the presence of L-proline (20 mol %) in CH3CN at −20° C. for 24 h to obtain α-aminooxylate o-nitrohydrocinnamaldehyde. Since α-aminooxy aldehydes are prone to racemization, it was immediately in situ subjected to catalytic hydrogenation [10% Pd/C, (1 atm) H2] by distilling out CH3CN under reduced pressure and adding MeOH into it, which gave 3-hydroxy THQ 5a in 62% yield with moderate enantioselectivity (82% ee). The low ee could possibly be due to the racemization occurring during the removal of CH3CN at slightly elevated temperature (45° C.). To obtain high enantioselectivity, a mixed solvent system of CH3CN/MeOH (1:3) was used, 5a was obtained in higher enantioselectivity (96% ee) with low yield (52%). In order to improve the yield of THQs, the inventors were further conducted experiments in several solvent systems (CHCl3, CH2Cl2 and THF). However, there was no significant improvement in yields observed in each case. Subsequently, the best result (71% yield, 96% ee) for 5a was obtained when α-aminooxylation was carried out in DMSO and the intramolecular reductive cyclization done, in MeOH in a sequential manner at ambient temperature (entry 7; Table 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JR Etukala, EVKS Kumar… - Journal of Heterocyclic …, 2008 - Wiley Online Library
10H‐Indolo[3,2‐b]quinoline and 7H‐indolo[2,3‐c]quinoline have been synthesized in two steps using a modified approach to our previous reported method. Starting from commercially …
Number of citations: 16 onlinelibrary.wiley.com
D Giomi, R Alfini, J Ceccarelli, A Salvini… - …, 2016 - Wiley Online Library
Phenyl (2‐quinolyl) methanol (PQM) behaves as a new efficient reagent for metal‐free reduction of nitro aromatic and heteroaromatic compounds. The reduction proceeds in mild …
G Griesgraber, MJ Kramer, RL Elliott… - Journal of medicinal …, 1998 - ACS Publications
A series of 3-descladinosyl-2,3-anhydro-6-O-methylerythromycin A 11,12-cyclic carbazate analogues was prepared and evaluated for antibacterial activity. These 2,3-anhydro …
Number of citations: 26 pubs.acs.org
JA Ferreira Ramos, CS Araújo… - Journal of …, 2015 - Wiley Online Library
A simple and straightforward synthesis of substituted indolines based on a domino nitro reduction intramolecular aza‐Michael reaction is described. The reaction employs Samarium …
Number of citations: 5 onlinelibrary.wiley.com
M Kumar, A Kumar, M Rizvi, M Mane… - European Journal of …, 2014 - Wiley Online Library
A tandem asymmetric cross‐aldol reaction involving the in situ generation of acetaldehyde from vinyl acetate has been developed that may resolve the challenges associated with the …
BS Kumar - 2014 - dspace.ncl.res.in
The 1, 2, 3, 4-tetrahydroquinoline (THQ) is a very common structural motiff found in numerous biologically active natural products and pharmacologically relevant therapeutic agents. 14, …
Number of citations: 0 dspace.ncl.res.in
YZ Liu, J Zhang, PF Xu, YC Luo - The Journal of Organic …, 2011 - ACS Publications
A highly efficient asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes is developed to afford 2-substituted indolin-3-one derivatives in high yields (up to …
Number of citations: 45 pubs.acs.org
MP Desai - lib.unipune.ac.in
Discussion Experimental References iu ui-vi Chapter 1: Wittig olefmation-Claisen rearrangement protocol for the synthesis of 3-(but-3-en-2-yl)-7//-indoles Introduction 1-11 …
Number of citations: 2 lib.unipune.ac.in
H Wang - 2021 - search.proquest.com
Methods for selective modification of peptides are important for chemical biology and pharmaceutical industries. Among many reagents for modification, boronic acids have become a …
Number of citations: 0 search.proquest.com
VD Novokreshchennykh… - … Chemistry of the …, 1984 - Consultants Bureau Enterprises
Number of citations: 2

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